

Navigating the Discontinuation of Lesogaberan for GERD: A Technical Guide

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Compound of Interest

Compound Name: Lesogaberan

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The development of **Lesogaberan** (AZD3355) for Gastroesophageal Reflux Disease (GERD) presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).^{[1][2][3]} However, despite promising preclinical and early clinical data, its development was ultimately halted. This technical support center provides a detailed examination of the factors leading to this decision, offering valuable insights for researchers working on similar therapeutic targets.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of **Lesogaberan** development for GERD?

A1: The primary reason for halting the development of **Lesogaberan** was the lack of clinically meaningful efficacy in Phase IIb clinical trials.^{[4][5]} While the drug demonstrated some physiological effects consistent with its mechanism of action, these did not translate into a significant improvement in GERD symptoms for the target patient population—individuals with persistent symptoms despite proton pump inhibitor (PPI) therapy.

Q2: How did the clinical trial results for **Lesogaberan** compare to placebo?

A2: In a key Phase IIb study, **Lesogaberan**, when added to PPI therapy, showed only a marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not considered sufficient to justify further development.

Q3: What were the key adverse events observed during **Lesogaberan** clinical trials?

A3: While generally considered well-tolerated, some adverse events were reported. Notably, paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially linked to the rate of drug administration. Additionally, reversible elevations in alanine transaminase (ALT) levels were noted in a small percentage of patients.

Q4: What was the intended mechanism of action for **Lesogaberan** in treating GERD?

A4: **Lesogaberan** is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of the lower esophageal sphincter (LES).

Troubleshooting Unanticipated Experimental Results

Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.

- Possible Cause: **Lesogaberan**'s in-vivo efficacy may be influenced by factors not present in isolated cell systems, such as drug metabolism, distribution, and target engagement in a complex physiological environment. The drug was noted to have a terminal half-life of 11 to 13 hours and was primarily cleared renally after metabolism.
- Troubleshooting Steps:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of **Lesogaberan** with physiological markers of target engagement (e.g., changes in LES pressure).
 - Bioavailability Assessment: Ensure the formulation and route of administration achieve adequate bioavailability. **Lesogaberan** was found to be rapidly and extensively absorbed

orally.

- Off-Target Effects: Investigate potential off-target effects that could counteract the desired therapeutic action.

Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.

- Possible Cause: The rate of drug absorption and peak plasma concentration may be contributing to this adverse effect.
- Troubleshooting Steps:
 - Formulation Modification: Experiment with modified-release formulations to slow the rate of absorption and reduce C_{max}.
 - Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to maintain therapeutic levels while avoiding high peaks in plasma concentration.
 - Route of Administration: Explore alternative routes of administration that may offer a more favorable pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **Lesogaberan**.

Table 1: Preclinical Potency and Selectivity

Parameter	Value	Species/System
EC50	8 nM	Human GABAB1a/2 transfected CHO cells
IC50	2 nM	GABA binding displacement in rat brain membranes
Selectivity	>600x	For GABAB over other receptors

Table 2: Clinical Efficacy in GERD Patients (Phase IIb Add-on to PPI)

Treatment Group (twice daily)	Responder Rate (%)	p-value vs. Placebo (one-sided)
Placebo	17.9	-
Lesogaberan 60 mg	20.9	Not Significant
Lesogaberan 120 mg	25.6	Not Significant
Lesogaberan 180 mg	23.5	Not Significant
Lesogaberan 240 mg	26.2	< 0.1

Table 3: Physiological Effects in GERD Patients

Parameter	Effect of Lesogaberan (65mg BID) vs. Placebo
Transient Lower Esophageal Sphincter Relaxations (TLESRs)	25% reduction
Lower Esophageal Sphincter (LES) Pressure	28% increase
Reflux Episodes (post-prandial)	47% reduction

Experimental Protocols

1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES Pressure

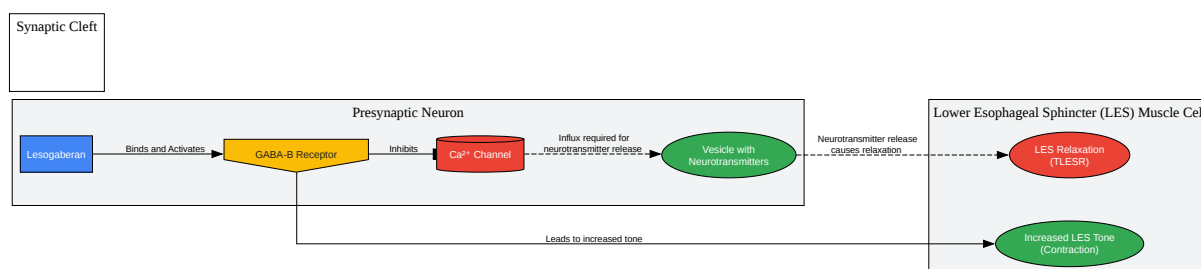
- Objective: To assess the pharmacodynamic effect of **Lesogaberan** on esophageal motor function.
- Methodology:
 - Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter is placed transnasally, with sensors positioned across the esophagogastric junction.

- Baseline Recording: A baseline recording of LES pressure and esophageal motility is obtained for a standardized period.
- Drug Administration: A single dose of **Lesogaberan** or placebo is administered.
- Standardized Meal: A standardized meal is given to provoke TLESRs.
- Post-Dose Recording: Manometric recordings are continued for a defined postprandial period (e.g., 3 hours).
- Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES pressure is calculated.

2. Ambulatory Impedance-pH Monitoring

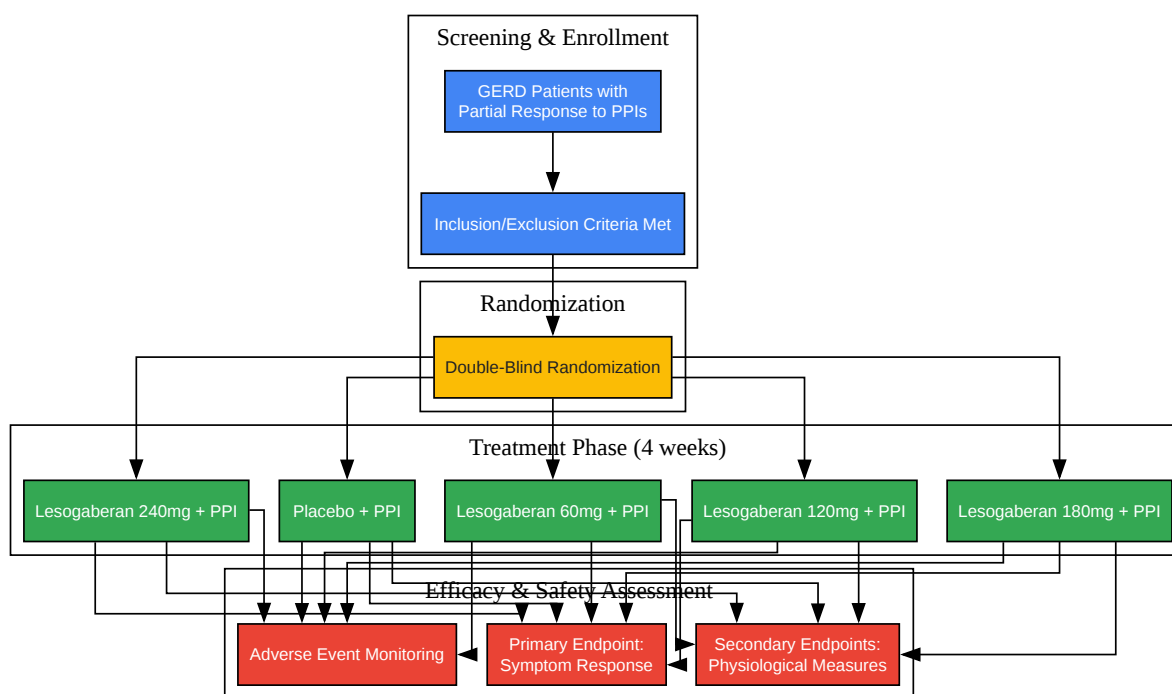
- Objective: To quantify the number and nature of reflux episodes over a 24-hour period.
- Methodology:
 - Catheter Placement: A combined impedance-pH monitoring catheter is placed transnasally, with the pH electrode positioned 5 cm above the manometrically located LES.
 - 24-Hour Recording: Patients go about their daily activities while the device records esophageal pH and impedance changes.
 - Data Analysis: Reflux events are identified by a drop in impedance, and are classified as acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of reflux episodes and the esophageal acid exposure time are calculated.

Visualizations



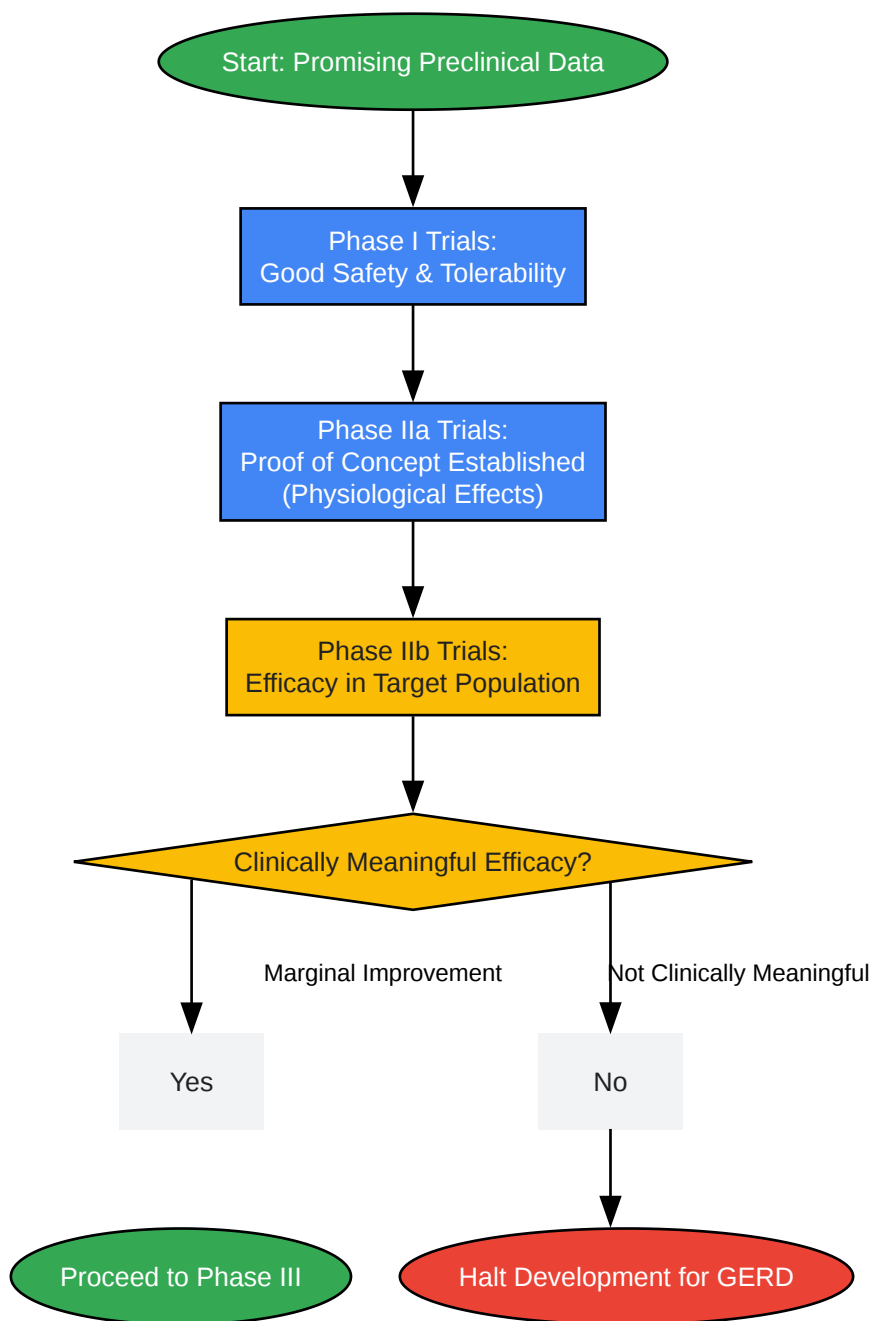
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Caption: **Lesogaberan's** mechanism of action on the lower esophageal sphincter.



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Caption: Workflow of the Phase IIb clinical trial for **Lesogaberan**.



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Caption: Decision pathway leading to the discontinuation of **Lesogaberan** for GERD.

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